![molecular formula C12H17BFNO2 B2464510 [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid CAS No. 1200131-35-6](/img/structure/B2464510.png)

[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

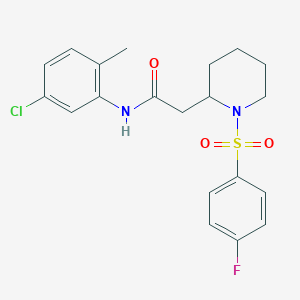

“[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C12H17BFNO2 . It is a solid substance and is typically stored at refrigerated temperatures . The compound has a molecular weight of 237.08 .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organometallic reagents and borate esters . For example, phenylmagnesium bromide and trimethyl borate can be used to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BFNO2/c14-12-5-4-11(13(16)17)8-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 . This indicates that the compound contains a boron atom attached to a phenyl group and two hydroxyl groups, as well as a piperidin-1-ylmethyl group .Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are mild Lewis acids and can form boronate complexes with diols and other Lewis bases . They can also undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst . Protodeboronation reactions have also been reported .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 237.08 . The compound is typically stored at refrigerated temperatures .科学的研究の応用

Aurora Kinase Inhibition

[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid demonstrates potential in the field of cancer treatment through its role in inhibiting Aurora kinases. This inhibition is vital as Aurora kinases are key regulators of mitosis, and their aberrant expression is often linked with cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Optical Modulation in Nanotubes

In nanotechnology, particularly concerning carbon nanotubes, this compound plays a crucial role. It functions as a binding ligand for pendant diols, essential for saccharide recognition. Additionally, its aromatic ring anchors hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes (Mu et al., 2012).

Fluorescence Quenching Studies

The compound is significant in fluorescence quenching studies. These studies are crucial for understanding various molecular interactions and properties, particularly in alcohol environments. Such research is instrumental in the field of photochemistry and molecular dynamics (Geethanjali et al., 2015).

Synthesis and Crystal Structure Analysis

This boronic acid derivative is also pivotal in the synthesis of new boronic acid derivatives. These are important in the creation of biologically active compounds and pharmaceutical agents. Its synthesis involves key chemical processes like lithium-bromine exchange and acidic hydrolysis, demonstrating its importance in synthetic chemistry (Das et al., 2003).

Influence on Phenylboronic Compounds Properties

In the study of fluoro-substituted boronic acids, this compound offers insights into how fluorine substituents affect the properties of these compounds. This is relevant in understanding their acidity, hydrolytic stability, and spectroscopic properties, which are essential in organic synthesis and medicinal chemistry (Gozdalik et al., 2017).

Antiosteoclast Activity

In the field of bone health, this compound has been studied for its antiosteoclast activity. Understanding its effect on osteoclasts can lead to the development of new treatments for diseases like osteoporosis (Reddy et al., 2012).

Safety and Hazards

作用機序

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound may interact with biochemical pathways involving similar reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound is recommended to be stored at a refrigerated temperature , suggesting that its stability could be affected by heat.

特性

IUPAC Name |

[4-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c14-12-5-4-11(13(16)17)8-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFHBCMJZQKZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CN2CCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464427.png)

![1-(2-Propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2464428.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2464429.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2464431.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2464432.png)

![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2464445.png)

![2-(2-naphthalenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)

![3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2464448.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)